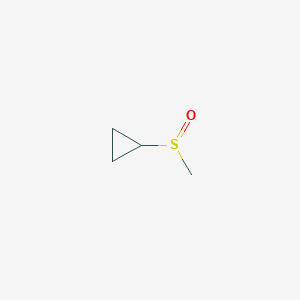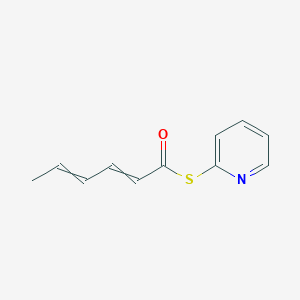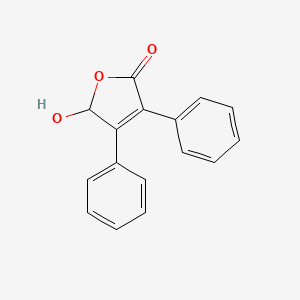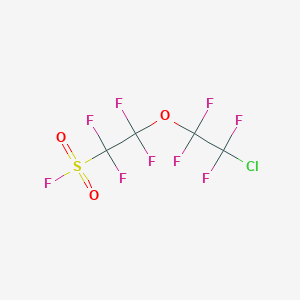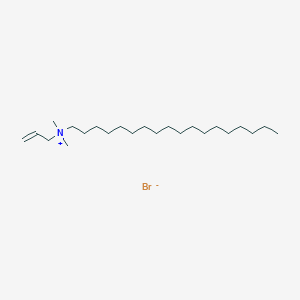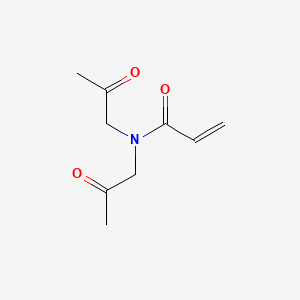
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups, a nitrophenyl group, and a phenyl group attached to the pyrrole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method is the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with an appropriate amine, such as methylamine, under acidic conditions to yield the desired pyrrole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium or platinum catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
科学研究应用
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole exerts its effects is primarily through its interaction with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer activities.
相似化合物的比较
2,5-Dimethyl-1H-pyrrole: Lacks the nitrophenyl and phenyl groups, resulting in different chemical properties and reactivity.
4-Nitrophenyl-1H-pyrrole: Lacks the dimethyl and phenyl groups, affecting its biological activity and applications.
5-Phenyl-1H-pyrrole: Lacks the nitrophenyl and dimethyl groups, leading to different chemical behavior.
Uniqueness: 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups on the pyrrole ring allows for a wide range of chemical transformations and applications.
属性
CAS 编号 |
73935-69-0 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
3,4-dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-12-13(2)18(15-8-10-16(11-9-15)20(21)22)19-17(12)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
InChI 键 |
AJUFUQGCNZEUGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)

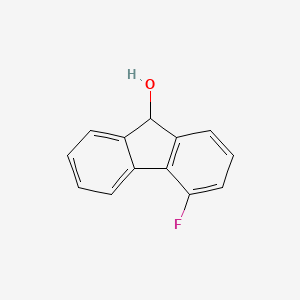

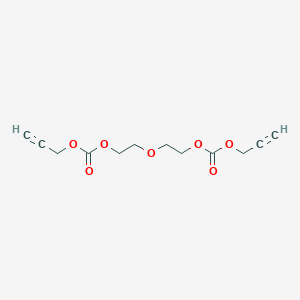
acetonitrile](/img/structure/B14450252.png)
